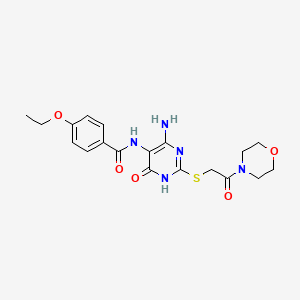
Lithium (3-chloropyridin-2-YL)triisopropoxyborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (3-chloropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BClLiNO3 and a molecular weight of 307.55 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 3-chloropyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Lithium (3-chloropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-chloropyridine with triisopropoxyborane in the presence of a lithium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Lithium (3-chloropyridin-2-YL)triisopropoxyborate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropyridin-2-yl moiety can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the borate group can be oxidized or reduced.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes with different properties.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium (3-chloropyridin-2-YL)triisopropoxyborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in studies involving boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Lithium (3-chloropyridin-2-YL)triisopropoxyborate involves its interaction with molecular targets through its borate and pyridine moieties. The lithium ion can facilitate the formation of complexes with other molecules, influencing their reactivity and stability. The borate group can participate in electron transfer reactions, while the pyridine moiety can engage in π-π interactions with aromatic systems.
Comparación Con Compuestos Similares
Lithium (3-chloropyridin-2-YL)triisopropoxyborate can be compared with other similar compounds such as:
Lithium (2-pyridinyl)triisopropoxyborate: This compound has a similar structure but with a pyridin-2-yl group instead of a 3-chloropyridin-2-yl group.
Lithium (4-chloropyridin-2-YL)triisopropoxyborate: This compound has a chlorine atom at the 4-position of the pyridine ring, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZMIMOMJVHROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2775130.png)

![N-[(furan-2-yl)methyl]-1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2775133.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B2775136.png)

![2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2775138.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)

